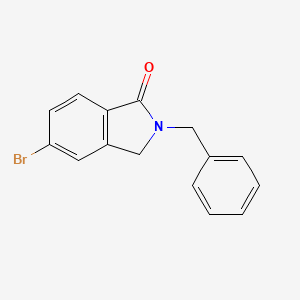
2-benzyl-5-bromoisoindolin-1-one
Vue d'ensemble
Description
2-benzyl-5-bromoisoindolin-1-one is a heterocyclic compound that belongs to the isoindoline family. This compound is characterized by the presence of a benzyl group and a bromine atom attached to the isoindoline core. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-bromoisoindolin-1-one typically involves the reaction of methyl 4-bromo-2-bromomethyl-benzoate with appropriate reagents. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired isoindoline structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-benzyl-5-bromoisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
Structural Characteristics
2-Benzyl-5-bromoisoindolin-1-one features a bicyclic framework consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The molecular formula is CHBrNO, with a bromine atom located at the 5-position and a benzyl group at the 2-position. This arrangement contributes to its reactivity and biological activities.
Biological Activities
Research indicates that derivatives of this compound exhibit significant anticancer properties. They have been evaluated against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancers. The mechanisms of action often involve the inhibition of specific kinases and pathways associated with tumor growth and proliferation.
Key Findings from Research Studies
- Anticancer Activity :
- Enzyme Inhibition :
- Neuropharmacological Potential :
Table 1: Anticancer Activity of this compound Derivatives
| Compound Name | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | VEGFR-2 inhibition |
| This compound | A-549 | 15.0 | Induction of apoptosis |
| Derivative A | MCF-7 | 8.0 | Cell cycle arrest |
| Derivative B | A-549 | 10.0 | Apoptotic pathway modulation |
Table 2: Enzyme Inhibition Studies
| Compound Name | Target Enzyme | Inhibition (%) at 50 µM |
|---|---|---|
| This compound | COX-1 | 75% |
| Derivative C | COX-2 | 80% |
| Derivative D | COX-1/COX-2 | 70% |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of various isoindolinone derivatives demonstrated that modifications at the bromo position significantly enhanced their activity against breast and lung cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate binding affinities to VEGFR-2, a critical target in cancer therapy .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological properties of derivatives related to isoindolinones. The results indicated that certain modifications could enhance binding affinities for serotonin receptors, suggesting potential therapeutic applications for mood disorders .
Mécanisme D'action
The mechanism of action of 2-benzyl-5-bromoisoindolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2,3-dihydro-1H-isoindol-1-one
- 2-Benzyl-2,3-dihydro-1H-isoindol-5-amine
- 2-Benzyl-5-bromoisoindoline-1,3-dione
Uniqueness
2-benzyl-5-bromoisoindolin-1-one is unique due to the presence of both a benzyl group and a bromine atom, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
864866-82-0 |
|---|---|
Formule moléculaire |
C15H12BrNO |
Poids moléculaire |
302.16 g/mol |
Nom IUPAC |
2-benzyl-5-bromo-3H-isoindol-1-one |
InChI |
InChI=1S/C15H12BrNO/c16-13-6-7-14-12(8-13)10-17(15(14)18)9-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Clé InChI |
OVWPELQNXWSRDN-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)Br)C(=O)N1CC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














